7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
Description
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273655-33-6) is a fluorinated benzofuran derivative with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol . The compound features a difluoromethyl (-CF₂H) group at the 7-position of the benzofuran ring and an amine group at the 3-position.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2 |
InChI Key |
APZOCIWEKHOCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Procedure
-
- Trimethylsilyl difluoromethyl (TMSCF$$_2$$H) is used as a source of difluorocarbene.
- Basic conditions are employed to generate difluorocarbene in situ.
- Common solvents include dimethylformamide (DMF) or diethyl ether.
-
- The benzofuran precursor is treated with TMSCF$$_2$$H under basic conditions.
- The difluorocarbene reacts with the benzofuran ring to introduce the difluoromethyl group at the desired position.
Optimization Parameters
- Temperature: Controlled to avoid side reactions.
- Solvent: Selection depends on the solubility of reactants and stability of intermediates.
Advantages
- High specificity for introducing the difluoromethyl group.
- Scalable for industrial applications.
Difluoromethylation Using Fluoroform (CHF$$_3$$) in Continuous Flow Reactors
Another advanced method involves using fluoroform as a difluoromethylating agent in continuous flow reactors.
Procedure
-
- Fluoroform (CHF$$_3$$) as the source of difluoromethyl.
- Catalysts and optimized flow conditions are used to enhance reaction efficiency.
-
- The benzofuran precursor is exposed to CHF$$_3$$ under controlled flow conditions.
- The reaction proceeds with high yield and purity due to precise control over reaction parameters.
Advantages
- Improved yields compared to batch processes.
- Enhanced product purity due to minimized by-product formation.
Cyclization and Functionalization Pathways
In some cases, synthesis begins with simpler aromatic precursors that undergo cyclization to form the benzofuran ring, followed by functionalization at specific positions.
Procedure
-
- Starting materials like bromobenzene derivatives or phenols.
- Cyclization agents such as phosphorus ylides or sodium hydride.
-
- Bromination or esterification of aromatic precursors.
- Cyclization and decarboxylation to form benzofuran intermediates.
- Introduction of amine and difluoromethyl groups through subsequent reactions.
Advantages
- Flexibility in modifying substituents on the benzofuran ring.
- Suitable for synthesizing derivatives with diverse biological activities.
Comparative Analysis of Methods
| Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Difluorocarbene Reagents | TMSCF$$_2$$H | High specificity; scalable | Requires optimization of conditions |
| Fluoroform in Continuous Flow | CHF$$_3$$ | High yield; minimal by-products | Requires specialized equipment |
| Cyclization and Functionalization | Bromobenzenes, phenols | Versatile for derivative synthesis | Multi-step process; lower overall yield |
Notes on Reaction Optimization
- Temperature Control : Elevated temperatures can lead to side reactions; hence, precise control is critical.
- Catalyst Selection : Catalysts like ammonium sulfate or Raney nickel can enhance yields but require careful handling.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) are often preferred for stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium azide (NaN3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in diethyl ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of difluoromethyl ketones.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Research indicates that 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine exhibits notable biological activities, particularly in the following areas:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit pathways involved in cancer cell proliferation. Interaction studies have demonstrated its binding affinity to various biological targets, potentially modulating enzyme activity relevant to cancer treatment.
- Antimicrobial Activity : The difluoromethyl group is known to enhance the antibacterial activity of compounds. In related studies, difluoromethyl-substituted compounds have shown increased selectivity against specific microorganisms, including Mycobacterium smegmatis, indicating potential for developing new antibiotics .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antibacterial Development : Research focused on synthesizing difluoromethyl-substituted methoxycinnamoyl amides revealed enhanced antibacterial activity against Mycobacterium smegmatis, showcasing the compound's potential as a lead for new antibiotics .
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader class of 2,3-dihydrobenzofuran-3-amine derivatives.
Substituent Effects and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Fluorine vs. However, the difluoromethyl group enhances metabolic stability due to resistance to oxidative degradation . The difluoromethyl substituent increases lipophilicity (logP ~1.5–2.0 estimated), improving membrane permeability but possibly reducing aqueous solubility compared to the HCl salt of the 7-fluoro analog .
Chloro vs. Fluoro Substituents
- The 7-chloro analog (CAS: 1213623-18-7) has a larger van der Waals radius (Cl: 1.80 Å vs. F: 1.47 Å), which may hinder binding in sterically sensitive environments. Chlorine’s higher electronegativity also alters electronic distribution but increases molecular weight (169.61 g/mol vs. 185.17 g/mol for the difluoromethyl compound) .
Its molecular weight (187.60 g/mol) is comparable to the difluoromethyl compound, but synthetic complexity may limit scalability .
Steric and Conformational Effects
- The 6,7-difluoro-2-methyl analog (CAS: 1342958-61-5) introduces steric hindrance via a methyl group on the dihydrofuran ring. This may restrict rotational freedom, favoring specific conformations during protein docking .
Biological Activity
Overview
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound notable for its unique chemical structure, which includes a benzofuran moiety, a difluoromethyl group, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Its molecular formula is with a molecular weight of approximately .
The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors within biological systems. The difluoromethyl group enhances the compound's binding affinity by forming strong hydrogen bonds and hydrophobic interactions, which are critical in modulating biological pathways relevant to various diseases .
Anticancer Properties
Research indicates that this compound may inhibit pathways involved in cancer cell proliferation. Preliminary studies have shown promising results in various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on cancer cells, with IC50 values indicating effective concentrations for reducing cell viability.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | |
| MCF-7 (Breast Cancer) | 17.02 |
These findings suggest a selective action against cancerous cells while exhibiting reduced effects on non-cancerous cells, indicating a potential therapeutic window for further development.
The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity. Common synthetic routes involve:
- Oxidation : Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Employing lithium aluminum hydride (LiAlH4).
- Substitution Reactions : Utilizing sodium azide (NaN3) for nucleophilic substitutions at the difluoromethyl group .
Case Studies
Several studies have explored the biological activities of related compounds or derivatives of this compound:
- Anticancer Activity : A study demonstrated that similar benzofuran derivatives exhibited potent inhibition against various cancer cell lines, highlighting the potential of difluoromethylated compounds in oncology .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics revealed favorable bioavailability profiles for related compounds, suggesting that modifications like the difluoromethyl group can enhance metabolic stability .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine | ||
| 6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
The presence of both difluoromethyl and amine functionalities on the benzofuran ring significantly influences its chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
